5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine
Description
5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine (CAS: 57546-27-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its molecular formula is C₇H₁₀ClN₅, with a molecular weight of 203.64 g/mol . The structure includes a chlorine atom at position 5 and a propylamine substituent at position 7 (Figure 1). Synthetically, imidazo[1,2-a]pyrimidin-amines are often prepared via the Groebke–Blackburn–Bienaymé (GBB) reaction, which facilitates the introduction of diverse substituents .
Properties
CAS No. |
89099-80-9 |
|---|---|
Molecular Formula |
C9H11ClN4 |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H11ClN4/c1-2-3-11-8-6-7(10)14-5-4-12-9(14)13-8/h4-6H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
RORNCTZZKOAWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and properties .
Scientific Research Applications
5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Classification and Core Modifications
The compound belongs to the imidazo[1,2-a]pyrimidine family, distinguished by a fused five-membered imidazole ring and six-membered pyrimidine ring. Key comparisons include:
Triazolo[1,5-a]pyrimidines
- Core Difference : Replace the imidazole ring with a triazole ring (three nitrogens vs. two in imidazo).
- Example : Cevipabulin (CAS: 849550-69-2), a triazolo[1,5-a]pyrimidine derivative with a trifluoro-propan-2-yl group and 2,6-difluorophenyl substituent. It acts as a microtubule-stabilizing anticancer agent .
Pyrazolo[1,5-a]pyrimidines
- Core Difference : Features a pyrazole ring fused to pyrimidine.
- Example : 5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 821023-54-5), which includes a chiral dimethylpropyl group and fluoropyrimidine substituent .
N-Alkyl/Aryl Substituents
- Target Compound : N-propyl group enhances lipophilicity compared to unsubstituted analogs (e.g., 7-Chloroimidazo[1,2-a]pyrimidin-5-amine , CAS: 57473-36-6, MW: 168.58) .
- Triazolo Analogs : N-(3,4,5-Trimethoxyphenyl) or N-(2-Cyclohexylethyl) groups in triazolo derivatives (e.g., compounds 7a–ad, 8a–v) improve metabolic stability and target affinity .
Halogen and Aromatic Substituents
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